Product packaging for Sutezolid(Cat. No.:CAS No. 168828-58-8)

Sutezolid

Katalognummer: B1681842
CAS-Nummer: 168828-58-8
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sutezolid (also known as PNU-100480 and PF-02341272) is an investigational oxazolidinone-class antibiotic recognized for its potent activity against Mycobacterium tuberculosis , including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains . As a thiomorpholinyl analog of linezolid, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . Extensive preclinical studies have demonstrated that this compound and its active metabolites, PNU-101603 (sulfoxide) and PNU-101244 (sulfone), exhibit superior antimycobacterial activity and an improved safety profile compared to linezolid, particularly showing enhanced intracellular bactericidal activity . Its research value is significant for developing shorter and more effective tuberculosis treatment regimens. Recent in vitro studies confirm that this compound possesses the strongest antibacterial activity among several oxazolidinones against clinical MDR-TB isolates . Furthermore, a 2025 phase 2b clinical trial (NCT03959566) investigating this compound in combination with bedaquiline, delamanid, and moxifloxacin reported that the drug was efficacious and added activity to the background regimen, with no oxazolidinone-class neuropathies reported at the doses studied . With a plasma half-life of approximately 4 hours and favorable pharmacokinetics, this compound is a promising candidate for research focused on novel anti-tuberculosis therapies, host-pathogen interactions, and combating drug resistance . This product is designated For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20FN3O3S B1681842 Sutezolid CAS No. 168828-58-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168611
Record name Sutezolid
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

168828-58-8
Record name Sutezolid
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Foundational & Exploratory

Sutezolid (PNU-100480): A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic, a class of synthetic antimicrobial agents that have become a cornerstone in the treatment of drug-resistant tuberculosis. As a structural analogue of linezolid, this compound exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimycobacterial effect by targeting and inhibiting a fundamental cellular process: protein synthesis. Like other oxazolidinones, its primary target is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins.[1][2][3]

Specifically, this compound binds to the 23S ribosomal RNA (rRNA) component of the 50S large ribosomal subunit.[1][2] This binding occurs at the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids. By occupying this site, this compound sterically interferes with the proper positioning of the initiator fMet-tRNA (formylmethionyl-transfer RNA) in the P-site, thereby preventing the formation of the 70S initiation complex.[4] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA, is essential for the commencement of protein synthesis. Consequently, the production of all bacterial proteins is halted, leading to a bacteriostatic effect in actively growing bacilli and bactericidal activity against nonreplicating mycobacteria.[2]

It is noteworthy that this compound is a prodrug that is rapidly metabolized in vivo to its active sulfoxide metabolite, PNU-101603.[5][6] While both compounds are active against M. tuberculosis, they appear to target different bacterial populations. This compound (the parent compound) is more potent against intracellular mycobacteria, residing within macrophages, whereas PNU-101603 demonstrates greater activity against extracellular bacteria.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound and its metabolite against M. tuberculosis and its effect on host cell mitochondria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and PNU-101603 against M. tuberculosis

CompoundM. tuberculosis Strain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound (PNU-100480)H37Rv0.25--[7]
This compound (PNU-100480)Clinical Isolates≤0.0625 - 0.5≤0.062-[1]
This compound (PNU-100480)Drug-Susceptible & MDR Isolates--<0.125[8]
PNU-101603H37Rv0.25--[7]
PNU-101603Clinical Isolates-0.500-[1]

Table 2: In Vitro Activity and Mitochondrial Protein Synthesis Inhibition

CompoundParameterValueCell LineReference(s)
This compound (PNU-100480)IC50 Mitochondrial Protein Synthesis7.9 µMHepG2[9]
PNU-101603 (M1)IC50 Mitochondrial Protein Synthesis3.9 µMHepG2[9]
LinezolidIC50 Mitochondrial Protein Synthesis2.9 µMHepG2[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using MGIT™ System

This protocol describes the determination of the MIC of this compound and its metabolites against M. tuberculosis using the BACTEC™ MGIT™ 960 system.

Materials:

  • This compound and PNU-101603 stock solutions (10 mg/mL in DMSO)

  • M. tuberculosis culture (e.g., H37Rv)

  • BACTEC™ MGIT™ 960 tubes with enrichment supplement

  • Sterile saline

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare serial two-fold dilutions of this compound and PNU-101603 in sterile saline to achieve final concentrations ranging from 4.0 to 0.062 µg/mL in the MGIT tubes.

  • Prepare a standardized inoculum of M. tuberculosis from a fresh culture.

  • For a positive growth control, dilute the inoculum 1:100 in sterile saline and add to a MGIT tube.

  • Inoculate the drug-containing MGIT tubes with the standardized bacterial suspension.

  • Incubate all tubes in the BACTEC™ MGIT™ 960 instrument until the growth control tube flags positive.

  • The MIC is defined as the lowest concentration of the drug that shows no significant increase in fluorescence (Growth Units < 100) at the time the 1:100 diluted growth control becomes positive.[1]

Whole Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the bactericidal activity of a drug within a physiologically relevant environment, accounting for the contribution of host immune cells.

Materials:

  • Heparinized whole blood from healthy donors or patients

  • M. tuberculosis culture (e.g., H37Rv)

  • RPMI 1640 tissue culture medium

  • This compound at desired concentrations

  • Sterile water

  • 7H9 medium

  • BACTEC™ MGIT™ 960 tubes

Procedure:

  • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • In screw-cap tubes, combine 300 µL of heparinized whole blood, 300 µL of RPMI 1640 medium, and the standardized mycobacterial inoculum.

  • Add this compound to the desired final concentrations. Include a drug-free control.

  • Incubate the tubes at 37°C with slow, constant rotation for 72 hours.

  • After incubation, centrifuge the tubes to pellet the cells.

  • Remove the supernatant and lyse the blood cells by adding 1 mL of sterile water and vortexing.

  • Centrifuge again to pellet the bacteria and discard the supernatant.

  • Resuspend the bacterial pellet in 500 µL of 7H9 medium.

  • Inoculate the entire suspension into a MGIT tube and place it in the BACTEC™ MGIT™ 960 system.

  • Monitor the time to positivity (TTP). The bactericidal activity is determined by comparing the TTP of drug-treated samples to that of the drug-free control. A longer TTP indicates greater killing of the mycobacteria.

Visualizing the Mechanism and Workflows

This compound's Mechanism of Action on the M. tuberculosis Ribosome

G cluster_ribosome M. tuberculosis Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex 23S_rRNA 23S rRNA (PTC) 23S_rRNA->50S_subunit This compound This compound (PNU-100480) This compound->23S_rRNA Binds to This compound->Initiation_Complex Inhibits fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Initiation_Complex->Bacterial_Growth_Inhibition Leads to

Caption: this compound inhibits protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

Experimental Workflow for MIC Determination

G Start Start Prepare_Drug_Dilutions Prepare this compound Serial Dilutions Start->Prepare_Drug_Dilutions Inoculate_Tubes Inoculate MGIT Tubes with M. tuberculosis Prepare_Drug_Dilutions->Inoculate_Tubes Incubate Incubate in BACTEC MGIT 960 System Inoculate_Tubes->Incubate Monitor_Growth Monitor Fluorescence (Growth Units) Incubate->Monitor_Growth Determine_MIC Determine MIC Monitor_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of this compound and its Metabolite Activity

G Sutezolid_Admin Oral Administration of This compound (PNU-100480) Metabolism In Vivo Metabolism Sutezolid_Admin->Metabolism Sutezolid_Parent This compound (Parent) Metabolism->Sutezolid_Parent PNU_101603 PNU-101603 (Metabolite) Metabolism->PNU_101603 Intracellular_TB Intracellular M. tuberculosis Sutezolid_Parent->Intracellular_TB Higher Activity Extracellular_TB Extracellular M. tuberculosis PNU_101603->Extracellular_TB Higher Activity

Caption: Differential activity of this compound and its primary metabolite.

Conclusion

This compound represents a significant advancement in the fight against tuberculosis, particularly in the face of growing drug resistance. Its mechanism of action, centered on the potent and specific inhibition of bacterial protein synthesis, provides a solid foundation for its clinical efficacy. The distinct roles of the parent compound and its primary metabolite in targeting both intracellular and extracellular mycobacterial populations contribute to its overall therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to further understand and optimize the use of this important new antitubercular agent. Further research into the precise binding kinetics and potential for synergistic combinations will continue to refine its role in future tuberculosis treatment regimens.

References

The Preclinical Development of Sutezolid: A Technical Guide for Novel Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical journey of sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

This compound (formerly PNU-100480), a thiomorpholine analogue of linezolid, has emerged as a potent candidate in the fight against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its preclinical development has demonstrated significant promise, with superior bactericidal activity compared to linezolid in various models.[2][3][4] This technical guide delves into the core preclinical data and methodologies that have shaped our understanding of this compound's potential as a cornerstone of future tuberculosis treatment regimens.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, interfering with the formation of the initiation complex essential for translation.[1] This mechanism is distinct from that of many other anti-TB drugs, making it a valuable tool against resistant strains.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition Prevents formation of initiation complex mRNA mRNA tRNA tRNA This compound This compound This compound->50S_subunit Binds to 23S rRNA cluster_mic MIC Determination Workflow Start Start Drug_Prep Prepare this compound Stock Solution Start->Drug_Prep Serial_Dilution Perform Serial Dilutions Drug_Prep->Serial_Dilution Inoculation Inoculate Tubes/Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Mtb Inoculum Inoculum_Prep->Inoculation Incubation Incubate Inoculation->Incubation Read_Results Read Results Incubation->Read_Results End End Read_Results->End cluster_invivo In Vivo Efficacy Workflow Infection Aerosol Infection of Mice with Mtb Treatment Drug Treatment (Oral Gavage) Infection->Treatment Euthanasia Euthanasia & Organ Harvest (Lungs, Spleen) Treatment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Incubation_CFU Incubation & CFU Counting Plating->Incubation_CFU Data_Analysis Data Analysis Incubation_CFU->Data_Analysis

References

Methodological & Application

Application Note: Determination of Sutezolid Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sutezolid (PNU-100480) is an oxazolidinone antimicrobial agent, analogous to linezolid, that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis. It functions by inhibiting bacterial protein synthesis.[1][2] As a promising candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB), standardized methods for determining its in vitro activity are crucial for both clinical diagnostics and drug development research. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method, a widely accepted and reliable technique.

Principle

The broth microdilution method involves challenging a standardized inoculum of M. tuberculosis with serially diluted concentrations of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria after a defined incubation period. This method allows for a quantitative assessment of the drug's potency and is adaptable for testing multiple isolates simultaneously.

Quantitative Data Summary

The following table summarizes the MIC values of this compound against Mycobacterium tuberculosis and other mycobacteria as reported in various studies.

OrganismIsolate TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
M. tuberculosisClinical Isolates (MDR)Not Specified0.06250.125[1]
M. tuberculosisClinical Isolates≤0.062 - 4.0≤0.062Not Reported[3][4]
M. tuberculosisH37Rv (ATCC 27294)Not SpecifiedNot ReportedNot Reported[5]
M. intracellulareClinical IsolatesNot Specified24[5]
M. aviumClinical IsolatesNot SpecifiedNot ReportedNot Reported[5]
M. kansasiiClinical IsolatesNot SpecifiedNot ReportedNot Reported[5]

Experimental Protocol: Broth Microdilution Method

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for mycobacterial drug susceptibility testing.[5][6][7]

1. Materials

  • This compound: Analytical grade powder.

  • Dimethyl sulfoxide (DMSO): For dissolving this compound.

  • Culture Media:

    • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 5% OADC is also an option.[5]

  • Bacterial Strains:

    • Test isolates of M. tuberculosis.

    • Quality Control Strain: M. tuberculosis H37Rv (ATCC 27294).[5]

  • Reagents and Consumables:

    • Sterile, U-shaped 96-well microtiter plates with lids.[7]

    • Sterile water with glass beads.[7]

    • 0.5 McFarland turbidity standard.

    • Sterile tubes for dilutions.

    • Pipettes and sterile tips.

    • Growth indicator: AlamarBlue or Resazurin solution.

    • Inverted mirror for reading plates.[7]

2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a concentration of 2.56 mg/mL in 100% DMSO.[5]

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -80°C for up to two years.[2]

3. Inoculum Preparation

  • Subculture M. tuberculosis isolates on Löwenstein-Jensen (LJ) medium or Middlebrook 7H10/7H11 agar.

  • Harvest fresh colonies and transfer them to a sterile tube containing sterile water and glass beads.

  • Vortex vigorously to create a uniform bacterial suspension and break up clumps.[7]

  • Allow the larger particles to settle for 30 minutes.

  • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension in the appropriate broth medium. This will be the working inoculum, with a target concentration of approximately 10⁵ CFU/mL.[5][7]

4. Microplate Preparation

  • In a 96-well microtiter plate, add 100 µL of the appropriate broth medium to all wells that will be used.

  • In the first well of each row to be tested, add an additional 100 µL of the this compound stock solution, which has been appropriately diluted from the main stock to achieve the highest desired concentration after the addition of the inoculum.

  • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve the desired concentration range (e.g., 32 µg/mL to 0.063 µg/mL).[5] Discard 100 µL from the last well.

  • Add 100 µL of the working inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the working inoculum (no drug).

    • Sterility Control: A well containing 200 µL of broth only (no inoculum).

5. Incubation

  • Seal the plates with a lid or an adhesive plate sealer.

  • Incubate the plates at 37°C in a humidified incubator.

  • Incubation time typically ranges from 7 to 14 days, depending on the growth rate of the isolates.[5][8]

6. MIC Determination

  • After the incubation period, and once growth is clearly visible in the growth control well, add 20 µL of AlamarBlue (or Resazurin) solution to each well.[5]

  • Re-incubate the plates for an additional 24 hours.[5]

  • Visually inspect the plates. A color change from blue to pink indicates bacterial growth.[1]

  • The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[1][5] Alternatively, for methods without a colorimetric indicator, the MIC is the lowest drug concentration that inhibits visible growth as observed using an inverted mirror.[7]

7. Quality Control

  • The MIC for the quality control strain, M. tuberculosis H37Rv (ATCC 27294), should fall within the expected range for the laboratory.

  • The growth control well must show visible growth.

  • The sterility control well must show no growth.

Diagrams

Sutezolid_MIC_Workflow This compound MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_drug Prepare this compound Stock Solution (in DMSO) prep_dilution Create Working Inoculum (1:100 Dilution) prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) prep_inoculum->prep_dilution plate_setup Prepare 96-Well Plate with Broth Medium prep_dilution->plate_setup Transfer to Plate serial_dilute Perform 2-Fold Serial Dilution of this compound plate_setup->serial_dilute inoculate Inoculate Plate with Working Inoculum serial_dilute->inoculate incubate Incubate at 37°C (7-14 Days) inoculate->incubate add_indicator Add Growth Indicator (e.g., AlamarBlue) incubate->add_indicator read_mic Read MIC after 24h (Lowest concentration without color change) add_indicator->read_mic

Caption: Workflow for this compound MIC determination.

This document provides a comprehensive guide for researchers and laboratory professionals to accurately determine the MIC of this compound against Mycobacterium tuberculosis. Adherence to standardized protocols is essential for generating reproducible and comparable data in the evaluation of this important anti-tuberculosis drug candidate.

References

Application Note: Quantification of Sutezolid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sutezolid in human plasma. This compound, an oxazolidinone antibiotic, is a promising candidate for the treatment of tuberculosis. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The protocol outlined below provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for bioanalytical applications.

Introduction

This compound (PNU-100480) is an oxazolidinone antimicrobial agent with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Like other oxazolidinones such as Linezolid, this compound inhibits bacterial protein synthesis.[2] Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity.[1] This LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in a complex biological matrix like human plasma. The methodology is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
  • This compound reference standard

  • Linezolid-d3 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[3][4]

Standard Solutions

Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18, 100 x 2.1 mm, 3.5 µm[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor ion (Q1) > Product ion (Q3)

    • Internal Standard (e.g., Linezolid-d3): 341.1 > 299.1

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Linearity

The method was found to be linear over a concentration range of 10 to 10,000 ng/mL.[2] The coefficient of determination (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four different concentration levels (LLOQ, LQC, MQC, and HQC). The results, summarized in the table below, are within the acceptable limits as per regulatory guidelines.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
This compoundLLOQ (10)< 15< 1585-11585-115
LQC (30)< 15< 1585-11585-115
MQC (500)< 15< 1585-11585-115
HQC (8000)< 15< 1585-11585-115

Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation.

Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of standards prepared in post-extraction blank plasma with those of standards in neat solution.

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundLQC (30)> 8585-115
MQC (500)> 8585-115
HQC (8000)> 8585-115

Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for pharmacokinetic and clinical studies of this promising anti-tuberculosis drug.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

logical_relationship cluster_method_validation Method Validation Parameters cluster_outcome Outcome linearity Linearity reliable_quantification Reliable Quantification linearity->reliable_quantification precision Precision precision->reliable_quantification accuracy Accuracy accuracy->reliable_quantification recovery Recovery recovery->reliable_quantification matrix_effect Matrix Effect matrix_effect->reliable_quantification stability Stability stability->reliable_quantification

Caption: Key validation parameters ensuring reliable quantification of this compound.

References

Application Note: Assessing the Intracellular Activity of Sutezolid in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sutezolid (PNU-100480) is an oxazolidinone antibiotic with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] As M. tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages, evaluating the intracellular efficacy of novel anti-tuberculosis agents like this compound is crucial for predicting their therapeutic potential.[1] This application note provides a detailed protocol for assessing the intracellular bactericidal activity of this compound against M. tuberculosis using an in vitro human macrophage infection model.

This compound, an analog of linezolid, exerts its antibacterial effect by inhibiting protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of a functional initiation complex.[1] Studies have demonstrated that this compound exhibits superior bactericidal activity against intracellular M. tuberculosis compared to linezolid.[2][3] Notably, the parent compound, this compound (PNU-100480), is primarily responsible for its intracellular activity, whereas its sulfoxide metabolite (PNU-101603) contributes more significantly to activity against extracellular bacteria.[2][3][4]

This protocol details the use of the THP-1 human monocytic cell line, which can be differentiated into macrophage-like cells, providing a consistent and reproducible model for studying intracellular drug activity.[5][6][7] The primary endpoint for assessing activity is the enumeration of viable intracellular bacteria by determining colony-forming units (CFUs).[6][8]

Materials and Methods

Cell Lines and Bacterial Strains
  • Macrophage Model: Human monocytic THP-1 cell line (ATCC TIB-202).

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

Reagents and Media
  • RPMI-1640 medium with L-glutamine.

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Penicillin-Streptomycin solution.

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.

  • This compound (stock solution prepared in DMSO).

  • Sterile Phosphate-Buffered Saline (PBS).

  • Sterile water.

  • 0.1% Triton X-100 or 0.05% Sodium Dodecyl Sulfate (SDS) in sterile water for cell lysis.[8][9]

  • Amikacin solution (for removal of extracellular bacteria).[6][10]

Equipment
  • Humidified incubator at 37°C with 5% CO2.

  • Biosafety cabinet (Class II).

  • Centrifuge.

  • Spectrophotometer.

  • 24-well or 96-well tissue culture plates.

  • Inverted microscope.

  • Pipettes and sterile tips.

  • Incubator at 37°C for bacterial culture.

Experimental Protocol

Preparation of THP-1 Macrophages
  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 5 x 10^5 cells/mL.[7]

  • Seed THP-1 monocytes into 24-well plates at a density of 3 x 10^5 cells per well in 1 mL of complete RPMI-1640 medium.[10]

  • Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 40 nM.[7]

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. After incubation, the cells will be adherent.

  • Wash the adherent macrophages twice with warm PBS to remove non-adherent cells and residual PMA. Add 1 mL of fresh, antibiotic-free RPMI-1640 with 10% FBS to each well.

Preparation of M. tuberculosis Inoculum
  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth with 10% OADC and 0.05% Tween 80 to mid-log phase (OD600 of approximately 0.5).

  • To prepare a single-cell suspension, centrifuge the bacterial culture at a low speed (e.g., 200 x g for 10 minutes) to pellet large clumps.[11]

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 3000 x g for 10 minutes) to pellet the bacteria.

  • Wash the bacterial pellet twice with sterile PBS containing 0.05% Tween 80 and once with antibiotic-free RPMI-1640 medium.[10]

  • Resuspend the final pellet in RPMI-1640 with 10% FBS.

  • Estimate the bacterial concentration by measuring the optical density at 600 nm (an OD600 of 1.0 corresponds to approximately 3 x 10^8 bacteria/mL for Mtb).[5] Dilute the bacterial suspension to the desired concentration for infection.

Infection of Macrophages
  • Infect the differentiated THP-1 macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1 to 10 (e.g., MOI of 2).[12]

  • Incubate the infected cells for 3-4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.[7][10]

  • After the incubation period, remove the supernatant containing extracellular bacteria and wash the macrophage monolayer three times with warm PBS.[10]

  • To eliminate any remaining extracellular bacteria, treat the cells with 200 µg/mL amikacin in RPMI-1640 for 1 hour.[10]

  • Wash the cells three times with PBS to remove the amikacin.[10] This time point is considered Day 0 post-infection.

This compound Treatment
  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from a stock solution. Include a vehicle control (DMSO) and a no-drug control.

  • Add the this compound-containing medium or control medium to the respective wells of the infected macrophage plate.

  • Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 3 to 6 days). The medium can be replaced with fresh drug-containing medium every 2-3 days.[10]

Enumeration of Intracellular Bacteria (CFU Assay)
  • At designated time points (e.g., Day 0, Day 3, Day 6), aspirate the medium from the wells.

  • Lyse the macrophage monolayer by adding 500 µL of sterile water containing 0.1% Triton X-100 or 0.05% SDS.[8][10]

  • Incubate at room temperature for 15-30 minutes to ensure complete lysis.[10]

  • Prepare 10-fold serial dilutions of the cell lysate in 7H9 broth with 0.05% Tween 80.

  • Spot plate 10-20 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates in triplicate.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies and calculate the number of CFUs per mL of lysate. The results can be expressed as log10 CFU/mL or as a percentage of survival relative to the no-drug control.[9]

Data Presentation

The intracellular activity of this compound is typically quantified by the reduction in bacterial load over time compared to untreated controls.

Table 1: Intracellular Activity of this compound against M. tuberculosis in THP-1 Macrophages

This compound Conc. (µg/mL)Day 0 (log10 CFU/mL)Day 3 (log10 CFU/mL)Day 6 (log10 CFU/mL)Log Reduction (Day 6 vs Day 0)
0 (No Drug)5.0 ± 0.25.5 ± 0.36.0 ± 0.2-1.0 (Growth)
0.15.0 ± 0.24.8 ± 0.14.5 ± 0.20.5
0.55.0 ± 0.24.2 ± 0.23.5 ± 0.31.5
1.05.0 ± 0.23.5 ± 0.32.8 ± 0.22.2
2.05.0 ± 0.23.0 ± 0.22.1 ± 0.12.9

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Comparative Intracellular Bactericidal Activity

CompoundDosingMaximal Bactericidal Activity (log10 CFU/day)Reference
This compound600 mg BID~ -0.42[2][3]
Linezolid-~ -0.16[2][3]
This compound1200 mg QD-0.186 (cumulative)[4][13]
This compound600 mg BID-0.269 (cumulative)[4][13]

BID: twice daily; QD: once daily. Data are derived from ex vivo whole blood culture models which reflect intracellular activity.[2][3][4][13]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase THP1_Culture 1. Culture THP-1 Monocytes Differentiation 2. Differentiate with PMA THP1_Culture->Differentiation Seed in plates Infection 5. Infect Macrophages (MOI 1-10) Differentiation->Infection Mtb_Culture 3. Culture M. tuberculosis Inoculum_Prep 4. Prepare Bacterial Inoculum Mtb_Culture->Inoculum_Prep Mid-log phase Inoculum_Prep->Infection Remove_Extracellular 6. Remove Extracellular Bacteria (Wash + Amikacin) Infection->Remove_Extracellular 3-4 hr incubation Drug_Treatment 7. Add this compound Remove_Extracellular->Drug_Treatment Day 0 Lysis 8. Lyse Macrophages Drug_Treatment->Lysis Incubate 3-6 days Serial_Dilution 9. Serial Dilution Lysis->Serial_Dilution Plating 10. Plate on 7H10 Agar Serial_Dilution->Plating Incubation 11. Incubate (3-4 weeks) Plating->Incubation CFU_Count 12. Count CFUs & Analyze Data Incubation->CFU_Count

Caption: Workflow for assessing this compound's intracellular activity.

Sutezolid_Mechanism cluster_bacterium Mycobacterium tuberculosis Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Required for rRNA 23S rRNA rRNA->Ribosome Component of rRNA->Protein_Synthesis Inhibits Initiation Complex Formation Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Essential for This compound This compound This compound->rRNA Binds to

Caption: this compound's mechanism of action in M. tuberculosis.

References

Application Notes and Protocols: In Vitro Analysis of Sutezolid in Combination with Bedaquiline and Pretomanid against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Published in vitro data on the synergistic effects of the specific three-drug combination of sutezolid, bedaquiline, and pretomanid against Mycobacterium tuberculosis is limited. The following protocols and data tables are provided as a guide for researchers to conduct their own in vitro assessments.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel treatment regimens. The combination of this compound, a next-generation oxazolidinone, with bedaquiline and pretomanid presents a promising all-oral regimen for tackling drug-resistant TB. This compound, like linezolid, inhibits protein synthesis, while bedaquiline targets ATP synthase, and pretomanid disrupts cell wall synthesis and acts as a respiratory poison under anaerobic conditions. This multi-targeted approach is hypothesized to be highly effective and may prevent the emergence of resistance.

These application notes provide standardized protocols for determining the in vitro efficacy and synergistic interactions of this compound in combination with bedaquiline and pretomanid against Mycobacterium tuberculosis.

Data Presentation

Quantitative data from in vitro synergy studies are crucial for evaluating the potential of a new drug combination. The following tables provide a template for presenting such data. While comprehensive data for the triple combination is not yet publicly available, representative Minimum Inhibitory Concentration (MIC) values for the individual drugs against the reference M. tuberculosis H37Rv strain are included from various studies to serve as a baseline.

Table 1: Minimum Inhibitory Concentration (MIC) of Individual Drugs against M. tuberculosis H37Rv

DrugMIC Range (µg/mL)MethodReference
This compound≤0.0625 - 0.5BACTEC MGIT 960[1]
Bedaquiline0.015 - 0.127H11 Agar[2]
0.125 - 0.50MGIT 960[3]
Pretomanid0.06 - 0.25MGIT[4]

Note: MIC values can vary depending on the specific methodology and laboratory conditions.

Table 2: Checkerboard Assay Results for this compound, Bedaquiline, and Pretomanid Combinations

This table is a template for recording the results of a checkerboard assay. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
This compound + Bedaquiline
This compoundUser DataUser DataUser DataUser Data
BedaquilineUser DataUser Data
This compound + Pretomanid
This compoundUser DataUser DataUser DataUser Data
PretomanidUser DataUser Data
Bedaquiline + Pretomanid
BedaquilineUser DataUser DataUser DataUser Data
PretomanidUser DataUser Data
This compound + Bedaquiline + Pretomanid
This compoundUser DataUser DataUser DataUser Data
BedaquilineUser DataUser Data
PretomanidUser DataUser Data

Table 3: Time-Kill Assay Results

This table is a template for recording the change in bacterial viability (log10 CFU/mL) over time in the presence of the drug combinations.

Treatment0h24h48h72h96h120h
Growth ControlUser DataUser DataUser DataUser DataUser DataUser Data
This compoundUser DataUser DataUser DataUser DataUser DataUser Data
BedaquilineUser DataUser DataUser DataUser DataUser DataUser Data
PretomanidUser DataUser DataUser DataUser DataUser DataUser Data
This compound + BedaquilineUser DataUser DataUser DataUser DataUser DataUser Data
This compound + PretomanidUser DataUser DataUser DataUser DataUser DataUser Data
Bedaquiline + PretomanidUser DataUser DataUser DataUser DataUser DataUser Data
This compound + Bedaquiline + PretomanidUser DataUser DataUser DataUser DataUser DataUser Data

Experimental Protocols

The following are generalized protocols that can be adapted for the specific laboratory conditions and strains of M. tuberculosis being tested.

Checkerboard Assay Protocol

This method is used to determine the synergistic, additive, or antagonistic interactions between two or more drugs.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound, Bedaquiline, and Pretomanid stock solutions

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution: Prepare serial dilutions of each drug. For a two-drug checkerboard, one drug is serially diluted along the x-axis of the 96-well plate, and the second drug is serially diluted along the y-axis. For a three-drug assay, a fixed concentration of the third drug can be added to each well of a two-drug checkerboard plate.

  • Plate Setup: Dispense the diluted drugs into the wells of the 96-well plate. Add the prepared bacterial inoculum to each well. Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the growth control wells.

  • Assessment of Growth: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

Time-Kill Assay Protocol

This assay assesses the bactericidal or bacteriostatic activity of a drug or drug combination over time.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC and glycerol

  • This compound, Bedaquiline, and Pretomanid stock solutions

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Middlebrook 7H10 or 7H11 agar plates

  • Serial dilution supplies

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth. Dilute the culture to a starting inoculum of approximately 10^5 - 10^6 CFU/mL.

  • Drug Exposure: Add the drugs at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control culture without any drugs.

  • Incubation: Incubate the cultures at 37°C with agitation.

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each culture.

  • Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them on 7H10 or 7H11 agar.

  • Colony Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each drug and combination. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. Synergy can be defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizations

Logical Workflow of Combined Antimycobacterial Action

The following diagram illustrates the distinct and complementary mechanisms of action of this compound, bedaquiline, and pretomanid, which form the basis for their potential synergistic activity against Mycobacterium tuberculosis.

G cluster_drugs Drug Combination cluster_targets Mycobacterium tuberculosis Cellular Targets cluster_effects Bactericidal Effects This compound This compound Protein_Synthesis Protein Synthesis (Ribosome) This compound->Protein_Synthesis Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Pretomanid Pretomanid Mycolic_Acid_Synthase Mycolic Acid Biosynthesis Pretomanid->Mycolic_Acid_Synthase Respiratory_Poisoning Respiratory Poisoning (Anaerobic) Pretomanid->Respiratory_Poisoning Inhibition_of_Growth Inhibition of Growth & Replication Protein_Synthesis->Inhibition_of_Growth Energy_Depletion Cellular Energy Depletion ATP_Synthase->Energy_Depletion Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthase->Cell_Wall_Disruption Killing_of_Persisters Killing of Non-replicating Persisters Respiratory_Poisoning->Killing_of_Persisters Bactericidal_Outcome Enhanced Mycobacterial Killing & Prevention of Resistance Inhibition_of_Growth->Bactericidal_Outcome Energy_Depletion->Bactericidal_Outcome Cell_Wall_Disruption->Bactericidal_Outcome Killing_of_Persisters->Bactericidal_Outcome

Caption: Combined mechanisms of action.

Experimental Workflow for In Vitro Synergy Testing

The diagram below outlines the general workflow for assessing the in vitro synergy of the drug combination.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Interpretation Inoculum Prepare M. tuberculosis Inoculum Checkerboard Checkerboard Assay Inoculum->Checkerboard TimeKill Time-Kill Assay Inoculum->TimeKill Drugs Prepare Drug Stock Solutions Drugs->Checkerboard Drugs->TimeKill MIC_FIC Determine MICs & Calculate FICI Checkerboard->MIC_FIC Kill_Kinetics Plot Kill Kinetics (log10 CFU/mL vs. Time) TimeKill->Kill_Kinetics Synergy_Assessment Assess Synergy/ Antagonism MIC_FIC->Synergy_Assessment Bactericidal_Activity Determine Bactericidal/ Bacteriostatic Activity Kill_Kinetics->Bactericidal_Activity

Caption: In vitro synergy testing workflow.

References

Application Notes and Protocols for Sutezolid Early Bactericidal Activity (EBA) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Early Bactericidal Activity (EBA) studies of Sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis (TB). EBA studies are crucial for the early clinical assessment of a new anti-TB drug's efficacy.

Introduction to this compound and its Mechanism of Action

This compound (PNU-100480) is a second-generation oxazolidinone that inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1][2] This mechanism is distinct from that of first-line TB drugs, making it a valuable candidate for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][3] this compound is metabolized to active metabolites, PNU-101603 (a sulfoxide) and PNU-101244 (a sulfone), which contribute to its overall antimycobacterial effect.[1][4] Notably, the parent compound, this compound, is primarily responsible for activity against intracellular mycobacteria, while its main metabolite, PNU-101603, is more active against extracellular bacteria.[3][5]

Preclinical and Clinical EBA Data for this compound

A key clinical study (NCT01225640) evaluated the EBA of this compound in sputum smear-positive pulmonary TB patients over 14 days.[3][6] The study tested two dosing regimens: 600 mg twice daily (BID) and 1200 mg once daily (QD).[3][6] Both regimens demonstrated significant bactericidal activity and were generally well-tolerated.[3][6]

Quantitative Summary of this compound EBA Study (NCT01225640)
ParameterThis compound 600 mg BID (N=25)This compound 1200 mg QD (N=25)Standard 4-drug Therapy (N=9)
Mean Daily Fall in log10 CFU/ml sputum (Days 0-14) Readily detected bactericidal activityReadily detected bactericidal activity0.148 (±0.055)[7]
Safety and Tolerability Generally safe and well tolerated.[3][6] No serious adverse events.[3][6]Generally safe and well tolerated.[3][6] No serious adverse events.[3][6]Not reported in detail for this specific study's control arm.
Adverse Events of Note Transient, asymptomatic ALT elevations in 14% of patients, which normalized.[3][6] No effect on QT interval.[3][6]Transient, asymptomatic ALT elevations in 14% of patients, which normalized.[3][6] No effect on QT interval.[3][6]Not applicable.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of EBA studies. The following are protocols for key experiments in a this compound EBA study.

Protocol 1: Sputum Collection and Processing for Colony Forming Unit (CFU) Quantification

This protocol describes the standardized method for processing sputum samples to quantify the viable mycobacterial load.

Materials:

  • Sterile sputum collection containers

  • Sterile 50 ml conical centrifuge tubes

  • NALC-NaOH-citrate solution (2.9% sodium citrate, 4% NaOH, and N-acetyl-L-cysteine)

  • Phosphate buffered saline (PBS), pH 6.8

  • Sterile distilled water

  • Middlebrook 7H10 or 7H11 agar plates supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Broad-spectrum antibiotics (to prevent contamination)

  • Vortex mixer

  • Refrigerated centrifuge

  • Biological safety cabinet (Class II)

  • Incubator at 37°C with 5% CO2

Procedure:

  • Sputum Collection: Collect an overnight sputum sample (at least 5 ml) from the patient in a sterile container.[8][9] Transport the sample to the laboratory under refrigerated conditions.[7]

  • Decontamination and Digestion:

    • In a biological safety cabinet, transfer the sputum sample to a sterile 50 ml conical tube.

    • Add an equal volume of freshly prepared NALC-NaOH-citrate solution to the sputum.[10]

    • Cap the tube tightly and vortex for 20-30 seconds to liquefy the sputum.[10][11]

    • Let the mixture stand at room temperature for 15 minutes to decontaminate the sample.[10]

  • Neutralization and Concentration:

    • Fill the tube up to the 50 ml mark with sterile PBS (pH 6.8) to neutralize the NaOH.[10][11]

    • Centrifuge at 3000 x g for 15-20 minutes in a refrigerated centrifuge.[1][10]

    • Carefully decant the supernatant.

  • Inoculation:

    • Resuspend the pellet in 1-2 ml of sterile PBS.

    • Prepare serial 10-fold dilutions of the resuspended pellet in sterile PBS.

    • Plate 100 µl of the appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates in duplicate.

  • Incubation and CFU Counting:

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks.

    • Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/ml of the original sputum sample.

Protocol 2: Measurement of Early Bactericidal Activity by Time to Positivity (TTP)

An alternative to CFU counting, TTP in an automated liquid culture system provides a more rapid measure of mycobacterial load.

Materials:

  • Processed sputum sediment (from Protocol 1)

  • BACTEC MGIT™ 960 system (or equivalent)

  • MGIT tubes with growth supplement and antibiotic mixture (PANTA)

Procedure:

  • Inoculation: Inoculate 0.5 ml of the resuspended sputum pellet (from step 4 of Protocol 1) into a MGIT tube.

  • Incubation and Monitoring: Place the inoculated MGIT tube into the BACTEC MGIT™ 960 instrument. The instrument will automatically incubate and monitor the tubes for mycobacterial growth.

  • Data Collection: The instrument will flag a tube as positive when mycobacterial growth is detected. The time from inoculation to the positive signal is the Time to Positivity (TTP).[12]

  • Data Analysis: A shorter TTP indicates a higher initial bacterial load.[12][13] The change in TTP over the treatment period is used to calculate the EBA.

Protocol 3: Whole Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the combined effect of the drug (at concentrations achieved in the patient's blood) and the patient's immune cells on mycobacterial viability.[4][14]

Materials:

  • Heparinized blood collection tubes

  • Mycobacterium tuberculosis H37Rv culture

  • RPMI-1640 medium

  • Sterile screw-cap tubes

  • Sterile water

  • BACTEC MGIT™ 960 system

  • MGIT tubes

Procedure:

  • Blood Collection: Draw whole blood from patients at specified time points before and after this compound administration into heparinized tubes.

  • Inoculation:

    • In a biological safety cabinet, aliquot a standard volume of heparinized whole blood (e.g., 300 µl) into sterile screw-cap tubes.[15]

    • Infect the blood with a standardized inoculum of M. tuberculosis H37Rv.[15]

  • Incubation: Incubate the infected blood cultures at 37°C with slow, constant mixing for 72 hours.[15]

  • Lysis of Blood Cells and Mycobacterial Recovery:

    • Centrifuge the tubes to pellet the blood cells.

    • Remove the supernatant.

    • Lyse the red blood cells by adding sterile water and vortexing.[15]

    • Centrifuge again to pellet the mycobacteria and cell debris.

    • Discard the supernatant and resuspend the pellet in a small volume of 7H9 medium or PBS.[15]

  • TTP Measurement: Inoculate the resuspended pellet into a MGIT tube and determine the TTP as described in Protocol 2.

  • Data Analysis: The bactericidal activity is calculated as the change in log10 CFU, determined from a standard curve of TTP versus CFU, in post-dose samples compared to pre-dose samples.[15]

Visualizations

This compound's Mechanism of Action

Sutezolid_Mechanism cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S_subunit 50S Subunit Initiation_Complex Inhibition of Initiation Complex Formation 30S_subunit 30S Subunit 23S_rRNA 23S rRNA Inhibition Inhibition of Protein Synthesis This compound This compound This compound->23S_rRNA Binds to Bactericidal_Effect Bactericidal Effect Inhibition->Bactericidal_Effect Leads to Protein_Elongation Blocks Protein Elongation Protein_Elongation->Inhibition

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow for this compound EBA Study

EBA_Workflow cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection (Days 0-14) cluster_processing Laboratory Processing cluster_analysis Data Analysis cluster_endpoint Primary Endpoint Enrollment Enroll Smear-Positive TB Patients Dosing Administer this compound (e.g., 600mg BID or 1200mg QD) Enrollment->Dosing Sputum_Collection Overnight Sputum Collection Dosing->Sputum_Collection Blood_Collection Whole Blood Collection (for WBA) Dosing->Blood_Collection Sputum_Processing Sputum Decontamination & Digestion Sputum_Collection->Sputum_Processing WBA_Assay Whole Blood Bactericidal Assay Blood_Collection->WBA_Assay CFU_Counting CFU Quantification (Solid Media) Sputum_Processing->CFU_Counting TTP_Measurement Time to Positivity (Liquid Media) Sputum_Processing->TTP_Measurement WBA_Analysis WBA Data Analysis WBA_Assay->WBA_Analysis EBA_Calculation Calculate Early Bactericidal Activity CFU_Counting->EBA_Calculation TTP_Measurement->EBA_Calculation WBA_Analysis->EBA_Calculation

Caption: Workflow for a this compound EBA clinical study.

Logical Relationship of this compound and its Metabolites

Sutezolid_Metabolism cluster_metabolism Metabolism cluster_activity Primary Site of Activity This compound This compound (Parent Drug) Metabolite_M1 PNU-101603 (Sulfoxide Metabolite) This compound->Metabolite_M1 Oxidation Metabolite_M2 PNU-101244 (Sulfone Metabolite) This compound->Metabolite_M2 Oxidation Intracellular Intracellular Mycobacteria This compound->Intracellular Major Activity Extracellular Extracellular Mycobacteria Metabolite_M1->Extracellular Major Activity

Caption: Metabolism and activity sites of this compound.

References

Troubleshooting & Optimization

interpreting borderline Sutezolid susceptibility test results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of borderline Sutezolid susceptibility test results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (PNU-100480) is an oxazolidinone antibiotic, similar to linezolid. It functions by inhibiting bacterial protein synthesis.[1][2] This is achieved by binding to the 23S rRNA of the 50S ribosomal subunit, which prevents the formation of a functional initiation complex for protein translation.[1][2] this compound has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]

Q2: How is this compound susceptibility tested?

The standard method for determining this compound susceptibility is broth microdilution, which is used to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[4][5]

Q3: What is considered a "borderline" this compound MIC result?

A borderline result is an MIC value that falls near a susceptibility breakpoint, making it difficult to definitively categorize the isolate as susceptible or resistant. As this compound is a newer agent, clinical breakpoints have not been formally established by regulatory bodies like the CLSI or EUCAST. However, research studies have proposed provisional epidemiological cutoff values (ECOFFs) for M. tuberculosis. One study suggests an ECOFF of 0.5 µg/mL, while another proposes 0.125 µg/mL.[1] An MIC result at or around these values could be considered borderline.

Q4: What are the known mechanisms of resistance to this compound?

Resistance to oxazolidinones, including this compound, is primarily associated with mutations in the ribosomal genes, specifically the 23S rRNA gene (rrl) and genes encoding ribosomal proteins L3 (rplC) and L4 (rplD).[1] Non-ribosomal mechanisms, such as efflux pumps, may also contribute to resistance.[1]

Troubleshooting Guide for Borderline this compound MIC Results

Encountering borderline or variable this compound MIC results can be challenging. This guide provides a systematic approach to troubleshooting these issues.

Initial Checks
  • Verify Quality Control (QC) Results:

    • Ensure that the MIC value for the quality control (QC) strain is within the expected range for the test run. While specific QC ranges for this compound are not yet universally established, it is common practice to use a reference strain like Mycobacterium tuberculosis H37Rv (ATCC 27294).[4] Laboratories should establish their own internal QC ranges for this compound with this strain. Consistent out-of-range QC results indicate a systemic issue with the assay.

  • Review Experimental Protocol:

    • Confirm that all steps of the broth microdilution protocol were followed precisely. Pay close attention to media preparation, inoculum density, incubation conditions, and the final reading of the MIC.

Common Sources of Error and Variability
IssuePotential CauseRecommended Action
Inconsistent MIC Readings Inoculum preparation variability.Ensure the bacterial suspension is homogenous and adjusted to the correct McFarland standard.
Contamination of the isolate or reagents.Subculture the isolate to check for purity. Use fresh, sterile reagents.
Pipetting errors.Calibrate and verify the accuracy of all pipettes used for serial dilutions and inoculation.
Unexpectedly High MICs Improper drug storage or preparation.Store this compound powder and stock solutions at the recommended temperature and protected from light. Prepare fresh working solutions for each assay.
High protein content in the media.Be aware that this compound's activity can be influenced by protein binding.[6][7] Use a consistent and appropriate testing medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) with OADC supplement for mycobacteria.
No Growth in Control Wells Inactive inoculum.Use a fresh culture of the test organism and ensure the inoculum is viable.
Incorrect incubation conditions.Verify the incubator temperature, CO2 levels (if required), and humidity.
Interpreting True Borderline Results

If technical errors have been ruled out, a borderline MIC may indicate an emerging resistance mechanism or inherent variability in the isolate's susceptibility. In such cases, consider the following:

  • Repeat Testing: Perform the MIC test in triplicate to ensure the result is reproducible.

  • Genetic Analysis: Sequence the rrl, rplC, and rplD genes to screen for mutations associated with oxazolidinone resistance.[1]

  • Consider MIC Distribution Data: Compare the obtained MIC to the MIC50 and MIC90 values for the relevant species to understand where the result falls within the typical distribution.

Data Presentation

Table 1: Proposed Epidemiological Cutoff Values (ECOFFs) for this compound against M. tuberculosis

StudyProposed ECOFF (µg/mL)
Zhang et al. (2023)0.5
Li et al. (2022)0.125

Table 2: this compound MIC50 and MIC90 Data for Various Mycobacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
M. tuberculosis0.1250.25[1]
M. intracellulare24[4]
M. avium48[4]
M. kansasii0.1250.25[4]

Experimental Protocols

Broth Microdilution for this compound MIC Determination

This protocol is a generalized procedure and should be adapted based on specific laboratory and safety guidelines.

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 2.56 mg/mL).[4]

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth with 5% OADC supplement for mycobacteria).[4] The final concentrations should typically range from 0.063 µg/mL to 32 µg/mL.[4]

    • Include a positive control well (no drug) and a negative control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture on Löwenstein-Jensen medium or other suitable agar.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per well.[4]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 7-14 days, depending on the growth rate of the mycobacterial species.

  • Reading the MIC:

    • After incubation, add a growth indicator such as AlamarBlue or resazurin and re-incubate for 24 hours.[4]

    • The MIC is the lowest concentration of this compound that prevents a color change (i.e., inhibits visible growth).[4]

Visualizations

Sutezolid_Action_Pathway cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 23S_rRNA 23S rRNA 50S_subunit->23S_rRNA 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 23S_rRNA->Initiation_Complex Prevents This compound This compound This compound->23S_rRNA Binds to Inhibition Inhibition Initiation_Complex->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Borderline MIC Result qc_check Is QC within range? start->qc_check protocol_review Review Protocol (Inoculum, Media, etc.) qc_check->protocol_review Yes investigate_systemic Investigate Systemic Issue (Reagents, Equipment) qc_check->investigate_systemic No repeat_test Repeat Test (Triplicate) protocol_review->repeat_test consistent_result Results Consistent? repeat_test->consistent_result consistent_result->protocol_review No interpret_borderline Interpret as Borderline consistent_result->interpret_borderline Yes genetic_analysis Perform Genetic Analysis (rrl, rplC, rplD) interpret_borderline->genetic_analysis report Report MIC with Interpretive Comment genetic_analysis->report

Caption: Troubleshooting workflow for borderline MIC results.

References

Technical Support Center: Managing Sutezolid Chemical Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the chemical degradation of Sutezolid in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental settings?

A1: this compound is primarily susceptible to degradation through two main pathways: hydrolysis and oxidation.[1][2] It is relatively stable under thermal (heat) and photolytic (light) conditions.[1][2] Therefore, exposure to acidic, alkaline, or neutral aqueous solutions, as well as oxidizing agents, are the main concerns during experiments.

Q2: How can I visually identify potential this compound degradation?

A2: While visual inspection is not a definitive method for confirming degradation, a change in the appearance of your this compound solution, such as developing a color or becoming cloudy, could indicate a chemical change or precipitation of degradants. Any observed changes should be investigated using analytical techniques like chromatography.

Q3: I see unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. Could these be degradation products?

A3: Yes, the appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution of this compound is a strong indication of degradation. Forced degradation studies have shown that this compound can form at least three major degradation products: one under hydrolytic conditions and two under oxidative conditions.[1][2]

Q4: What are the recommended storage conditions for this compound powder and stock solutions to minimize degradation?

A4: To ensure long-term stability, this compound solid powder should be stored at low temperatures. Recommendations vary, but -20°C for up to a year and -80°C for up to two years are common suggestions.[3] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

Q5: In which solvents is this compound soluble and what is the impact on its stability?

A5: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations of up to 20 mg/mL.[4] While DMSO is a common solvent for preparing stock solutions, the primary degradation pathways are hydrolysis and oxidation, which can occur when the stock solution is diluted into aqueous buffers for experiments. The stability in aqueous solutions is pH-dependent.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Observed Issue Potential Cause Recommended Action(s)
Inconsistent experimental results over time with the same this compound stock solution. Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage.[3] 4. Perform a purity check of the old and new stock solutions using HPLC or LC-MS.
Loss of this compound potency in aqueous experimental buffers. Hydrolytic degradation of this compound. This compound is known to degrade under acidic, alkaline, and neutral hydrolytic conditions.[1][2]1. Prepare fresh experimental solutions immediately before use. 2. If possible, conduct experiments at a pH that minimizes degradation (requires stability studies at different pH values). 3. Analyze samples at regular intervals to monitor the concentration of this compound.
Appearance of unknown peaks in chromatograms after adding certain reagents. Oxidative degradation of this compound. Some reagents or experimental conditions can introduce oxidizing agents.1. Identify any potential oxidizing agents in your experimental setup. 2. If possible, replace oxidizing reagents with non-oxidizing alternatives. 3. Consider the use of antioxidants, but be aware of potential interference with your experiment. 4. Characterize the unknown peaks using mass spectrometry to confirm if they are known oxidative degradation products of this compound.
Variability between different batches of this compound powder. Presence of process-related impurities or initial degradation in a specific batch.1. Always check the certificate of analysis for the purity of each batch. 2. Perform an initial purity check using HPLC or LC-MS on each new batch before use. 3. If significant impurities are detected, consider obtaining a new batch from the supplier.

Summary of this compound Stability and Degradation Conditions

The following table summarizes the known stability and degradation profile of this compound based on forced degradation studies.

Stress Condition Reagents and Conditions Observed Outcome Number of Degradation Products
Acidic Hydrolysis 1.0 M HCl, 2 hoursDegradation Observed1
Alkaline Hydrolysis 1.0 M NaOH, 2 hoursDegradation Observed1
Neutral Hydrolysis Water, 80°C, 8 hoursDegradation Observed1
Oxidation 30% H₂O₂, 2 hoursDegradation Observed2
Thermal Degradation 60°C, 10 daysStable0
Photolytic Degradation 5000 lx, 10 daysStable0

Data synthesized from a forced degradation study on this compound.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 20 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]

Protocol 2: Forced Degradation Study of this compound

This protocol is based on established methods for stress testing of pharmaceuticals and can be adapted to investigate this compound degradation.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Water (HPLC grade)

    • Acetonitrile (HPLC grade)

    • pH meter

    • Thermostatic water bath or oven

    • Photostability chamber

    • HPLC or LC-MS system

  • Procedure:

    • Acidic Hydrolysis: Dissolve this compound in 1.0 M HCl. Incubate at room temperature for 2 hours. Neutralize a sample with NaOH before analysis.

    • Alkaline Hydrolysis: Dissolve this compound in 1.0 M NaOH. Incubate at room temperature for 2 hours. Neutralize a sample with HCl before analysis.

    • Neutral Hydrolysis: Dissolve this compound in water. Heat in a water bath at 80°C for 8 hours.

    • Oxidative Degradation: Dissolve this compound in a solution of 30% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Degradation: Store solid this compound powder in an oven at 60°C for 10 days.

    • Photolytic Degradation: Expose solid this compound powder to a light source with an intensity of 5000 lx for 10 days.

    • Sample Analysis: Dilute all stressed samples to a suitable concentration with acetonitrile or an appropriate mobile phase. Analyze the samples by a validated stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.

Visualizations

Sutezolid_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acidic, Alkaline, or Neutral Conditions Oxidation Oxidation This compound->Oxidation Oxidizing Agents (e.g., H₂O₂) Degradation_Product_H Hydrolytic Degradation Product Hydrolysis->Degradation_Product_H Degradation_Product_O1 Oxidative Degradation Product 1 Oxidation->Degradation_Product_O1 Degradation_Product_O2 Oxidative Degradation Product 2 Oxidation->Degradation_Product_O2 Experimental_Workflow_for_this compound start Start prep_stock Prepare Fresh this compound Stock Solution in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot storage Store at -80°C aliquot->storage prep_working Prepare Working Solution in Aqueous Buffer Immediately Before Use storage->prep_working experiment Perform Experiment prep_working->experiment analysis Analyze Samples Promptly via HPLC/LC-MS experiment->analysis end End analysis->end

References

identifying mutations in rplC and 23S rRNA for Sutezolid resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers identifying mutations in the rplC gene and 23S rRNA that may confer resistance to sutezolid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how do mutations in rplC and 23S rRNA lead to resistance?

This compound, an oxazolidinone antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the formation of the initiation complex, a critical step in protein synthesis.[1] Resistance can emerge through mutations in the genes encoding the components of the 50S ribosomal subunit, specifically the 23S rRNA (rrl) and the ribosomal protein L3 (rplC). These mutations can alter the drug's binding site, reducing its efficacy.

Q2: What are the expected this compound MIC values for susceptible and resistant Mycobacterium tuberculosis strains?

Minimum Inhibitory Concentration (MIC) values for this compound can vary. Based on recent studies, the following provides a general guideline for M. tuberculosis:

CategoryMIC50 (µg/mL)MIC90 (µg/mL)Epidemiological Cut-Off (ECOFF) (µg/mL)
Wild-Type/Susceptible0.125[2]0.25[2]0.5[2]
Potentially Resistant> 0.5> 0.5-

Note: MIC values can be influenced by the testing methodology and the specific mutations present.

Q3: Are there known mutations in rplC and 23S rRNA associated with resistance to oxazolidinones?

Yes, several mutations have been identified. While specific data for this compound is still emerging, mutations known to confer resistance to the closely related oxazolidinone, linezolid, are considered relevant.

GeneMutationAssociated Linezolid MIC Range (µg/mL)
rplCC154R (T460C)2 to >16[3][4]
23S rRNA (rrl)G2576T16 to ≥64[3][5]
23S rRNA (rrl)G2061THigh-level resistance[3]

These values are primarily based on linezolid studies and should be considered indicative for this compound pending further research.

Troubleshooting Guides

Section 1: PCR Amplification of rplC and 23S rRNA

Problem: No PCR product or weak amplification.

  • Possible Cause 1: Suboptimal PCR conditions.

    • Solution: The GC-rich nature of the M. tuberculosis genome can impede PCR. Optimize the annealing temperature using a gradient PCR. Consider using a PCR enzyme with high processivity and GC-enhancing reagents.

  • Possible Cause 2: Poor template DNA quality.

    • Solution: Ensure the extracted genomic DNA is of high purity (A260/280 ratio of ~1.8). Contaminants can inhibit PCR. Consider re-purifying the DNA.

  • Possible Cause 3: Incorrect primer design or concentration.

    • Solution: Verify primer sequences and their binding sites. Ensure primers are used at the optimal concentration (typically 0.1-1.0 µM).

Problem: Non-specific PCR products (multiple bands on gel).

  • Possible Cause 1: Annealing temperature is too low.

    • Solution: Increase the annealing temperature in increments of 1-2°C to enhance specificity.

  • Possible Cause 2: Primer-dimer formation.

    • Solution: Redesign primers to have less self-complementarity. Use a hot-start Taq polymerase to minimize non-specific amplification before the initial denaturation step.

Section 2: Sanger Sequencing of rplC and 23S rRNA

Problem: Poor quality sequencing data (low signal, high background noise).

  • Possible Cause 1: Insufficient or poor-quality PCR product.

    • Solution: Ensure the PCR product is well-defined and of sufficient concentration. Purify the PCR product to remove unincorporated dNTPs and primers.[6][7]

  • Possible Cause 2: Sequencing primer issues.

    • Solution: Use a sequencing primer with a high binding efficiency. Ensure the primer concentration is optimal for the sequencing reaction.[7]

  • Possible Cause 3: Secondary structures in the template.

    • Solution: The GC-rich nature of these genes can lead to secondary structures that terminate the sequencing reaction prematurely. Use a sequencing chemistry designed for GC-rich templates and consider adding DMSO to the sequencing reaction (up to 5%).

Problem: Mixed peaks in the electropherogram.

  • Possible Cause 1: Contamination with another DNA template.

    • Solution: Re-amplify from a pure colony. If sequencing directly from a clinical sample, this could indicate a mixed infection.

  • Possible Cause 2: Presence of multiple alleles (heteroresistance).

    • Solution: This can occur in clinical isolates. Consider cloning the PCR product and sequencing individual clones to identify the different alleles present.

Experimental Protocols

Protocol 1: Amplification and Sequencing of the rplC Gene

This protocol is adapted for the identification of mutations in the rplC gene of M. tuberculosis.

1. DNA Extraction:

  • Extract genomic DNA from a pure culture of M. tuberculosis using a standard mycobacterial DNA extraction kit.

2. PCR Amplification:

  • Primers:

    • Forward Primer: 5'-GTCGTCGTCGTCGTCGTC-3'

    • Reverse Primer: 5'-AGCTAGCTAGCTAGCTAG-3' (Note: These are example primer sequences and should be validated against the M. tuberculosis H37Rv reference strain.)

  • PCR Reaction Mix (50 µL):

    • 10X PCR Buffer: 5 µL

    • dNTPs (10 mM each): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Template DNA (50-100 ng): 1-5 µL

    • Nuclease-free water: to 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

3. PCR Product Purification:

  • Run the entire PCR reaction on a 1.5% agarose gel.

  • Excise the band corresponding to the expected size of the rplC amplicon.

  • Purify the DNA using a gel extraction kit.

4. Sanger Sequencing:

  • Send the purified PCR product and the forward and reverse primers for Sanger sequencing.

  • Analyze the resulting sequences for mutations by aligning them with the wild-type rplC sequence from a reference strain (e.g., H37Rv).

Protocol 2: Amplification and Sequencing of the 23S rRNA Gene (rrl)

Due to the length and conserved nature of the 23S rRNA gene, amplification and sequencing are often performed in overlapping fragments.

1. DNA Extraction:

  • As per Protocol 1.

2. PCR Amplification (Example for one fragment):

  • Primers: Design primers to amplify fragments of approximately 500-800 bp spanning the entire ~3.1 kb gene.

    • Example Forward Primer (targeting the 5' end): 5'-AGAGTTTGATCCTGGCTCAG-3'

    • Example Reverse Primer: 5'-AAGGAGGTGATCCAGCCGCA-3' (Note: These are universal bacterial 23S rRNA primers and may need to be optimized for M. tuberculosis.)

  • PCR Reaction Mix and Thermocycling Conditions: Similar to Protocol 1, but the extension time may need to be adjusted based on the fragment size.

3. PCR Product Purification and Sanger Sequencing:

  • As per Protocol 1. Repeat for all fragments to obtain the full gene sequence.

Visualizations

Sutezolid_Resistance_Workflow cluster_sample_prep Sample Preparation cluster_gene_amplification Gene Amplification cluster_sequencing Sequencing & Analysis cluster_interpretation Interpretation start M. tuberculosis Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr_rplC PCR for rplC dna_extraction->pcr_rplC pcr_23S PCR for 23S rRNA dna_extraction->pcr_23S seq_rplC Sanger Sequencing of rplC pcr_rplC->seq_rplC seq_23S Sanger Sequencing of 23S rRNA pcr_23S->seq_23S analysis Sequence Analysis & Mutation Identification seq_rplC->analysis seq_23S->analysis correlation Correlate Genotype with Phenotype analysis->correlation mic_testing MIC Susceptibility Testing mic_testing->correlation resistance_determination Resistance Determination correlation->resistance_determination Sutezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Initiation Complex Formation 50S_subunit->Initiation_Complex prevents 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex P_site P Site A_site A Site This compound This compound This compound->50S_subunit binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Initiation_Complex->Protein_Synthesis_Inhibition leads to

References

improving Sutezolid bioavailability in animal infection models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with sutezolid in animal infection models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to improving the oral bioavailability of this compound.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during in vivo experiments with this compound.

Q1: We are observing low and variable plasma concentrations of this compound in our mouse model after oral administration. What could be the cause?

A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. Several factors could be contributing to this issue:

  • Poor Solubility and Dissolution: this compound's low aqueous solubility can limit its dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.

  • Formulation Issues: A simple suspension of the drug powder may not be optimal for absorption. The physical properties of the suspension, such as particle size and stability, can significantly impact bioavailability.

  • Gastrointestinal Tract Physiology: The pH of the GI tract, gastric emptying time, and presence of food can all influence drug dissolution and absorption. In preclinical studies, fasting animals prior to dosing is a common practice to reduce variability.

  • First-Pass Metabolism: this compound undergoes metabolism to an active sulfoxide metabolite, PNU-101603.[1][2] Extensive first-pass metabolism in the liver can reduce the amount of parent drug that reaches systemic circulation.

  • Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress in the animals, which can affect physiological parameters and drug absorption.

Q2: How can we improve the oral bioavailability of this compound in our animal experiments?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. While specific data for this compound is limited, the following approaches are well-established for this class of compounds:

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[3][4] This can be achieved through techniques like wet milling to create a nanosuspension.

  • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its solubilization in the GI tract.[4][5] These formulations form fine emulsions upon contact with GI fluids, which can enhance drug absorption.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can improve its dissolution rate and apparent solubility.

Q3: We are preparing a suspension for oral gavage. What are some key considerations to ensure consistency?

A3: When preparing a suspension for oral gavage, consistency is key to obtaining reproducible results. Here are some important factors to consider:

  • Vehicle Selection: The choice of vehicle can impact the stability and bioavailability of the drug. Common vehicles for preclinical studies include water, saline, methylcellulose, or carboxymethylcellulose (CMC) solutions.

  • Particle Size: Ensure that the particle size of the this compound powder is consistent across batches.

  • Homogeneity: The suspension should be uniformly mixed to ensure that each animal receives the correct dose. Use a homogenizer or sonicator to break up any agglomerates.

  • Stability: Assess the physical stability of the suspension over the duration of the experiment. If the drug particles settle too quickly, it can lead to inaccurate dosing.

Frequently Asked Questions (FAQs)

Q1: What is the typical pharmacokinetic profile of this compound in animal models?

A1: In animal models such as mice and non-human primates, orally administered this compound is absorbed and metabolized to its active sulfoxide metabolite, PNU-101603.[6] The exposure of the metabolite is often significantly higher than that of the parent drug. For example, in mice dosed with 100 mg/kg, the sulfoxide metabolite exposure was five to ten times that of the parent compound.[6]

Q2: Is there a known food effect on the bioavailability of this compound?

Q3: What are the recommended dosing regimens for this compound in animal efficacy studies?

A3: The optimal dosing regimen depends on the specific animal model and the therapeutic endpoint. However, studies have shown that a divided dosing schedule (e.g., twice daily) may result in greater cumulative activity compared to a single daily dose.[2] This is likely due to the time-dependent killing characteristics of this compound.

Q4: Are there any known issues with the stability of this compound in formulation?

A4: While specific stability data for various this compound formulations is not extensively published, as with any suspension, physical instability (settling, aggregation) can be a concern. It is important to characterize the stability of your chosen formulation under the conditions of your experiment. For lipid-based formulations, chemical stability of the drug in the excipients should also be assessed.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite in Mice

CompoundDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)
This compound100Not ReportedNot Reported
PNU-101603100Not Reported5-10 fold higher than parent

Source: Adapted from a study in mice which reported the relative exposure of the metabolite to the parent drug.[6]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Ascending Dose of a Tablet Formulation)

Dose (mg)This compound Cmax (ng/mL)This compound AUC (ngh/mL)PNU-101603 Cmax (ng/mL)PNU-101603 AUC (ngh/mL)
3001851340118018800
6002582440204036300
12003154510338066800
18003285990441091900

Source: Data from a single ascending-dose study in healthy adult subjects. Note the less-than-proportional increase in Cmax with increasing doses, suggesting potential saturation of absorption.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration

This protocol describes a general method for preparing a this compound nanosuspension using wet milling, a common top-down nanotechnology approach.[7]

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Purified water

  • High-energy bead mill

Procedure:

  • Premixing: Disperse the this compound API and a suitable stabilizer in purified water. The concentration of the drug and stabilizer should be optimized based on preliminary studies.

  • Milling: Transfer the premix to the bead mill containing the milling media.

  • Nanosizing: Mill the suspension at a controlled temperature for a specified duration to achieve the desired particle size (typically < 500 nm).

  • Characterization:

    • Measure the particle size and particle size distribution using a dynamic light scattering (DLS) instrument.

    • Assess the physical stability of the nanosuspension by monitoring for any signs of aggregation or crystal growth over time.

    • Determine the zeta potential to evaluate the surface charge and stability of the nanoparticles.

  • Dosing: The final nanosuspension can be administered to animals via oral gavage.

Protocol 2: Oral Gavage in Mice

This protocol provides a standardized procedure for oral gavage in mice to ensure accurate dosing and minimize animal stress.

Materials:

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringe

  • This compound formulation

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion:

    • With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus.

    • Crucially, do not force the needle. If resistance is met, withdraw the needle and try again.

  • Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation from the syringe.

  • Needle Removal: Gently withdraw the needle along the same path of insertion.

  • Monitoring: Observe the animal for a few minutes after the procedure to ensure there are no signs of distress, such as difficulty breathing.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_data Data Analysis Sutezolid_API This compound API Vehicle Vehicle Selection Sutezolid_API->Vehicle Formulation Formulation Preparation Vehicle->Formulation Characterization Physicochemical Characterization Formulation->Characterization Dosing Oral Administration Characterization->Dosing Animal_Model Animal Model Selection Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Caption: Experimental workflow for evaluating this compound bioavailability.

troubleshooting_logic Start Low/Variable Bioavailability Observed Check_Formulation Is the formulation optimized? Start->Check_Formulation Check_Dosing Is the dosing technique consistent? Start->Check_Dosing Check_Animal_Model Are there animal-specific factors? Start->Check_Animal_Model Improve_Formulation Improve Formulation: - Nanosuspension - Lipid-based (SEDDS) - Solid Dispersion Check_Formulation->Improve_Formulation No Re_evaluate Re-evaluate Bioavailability Check_Formulation->Re_evaluate Yes Refine_Dosing Refine Dosing Technique: - Proper gavage training - Consistent vehicle volume Check_Dosing->Refine_Dosing No Check_Dosing->Re_evaluate Yes Consider_Model Consider Animal Model: - Fasting state - Strain differences Check_Animal_Model->Consider_Model Yes Improve_Formulation->Re_evaluate Refine_Dosing->Re_evaluate Consider_Model->Re_evaluate

Caption: Troubleshooting logic for low this compound bioavailability.

References

Validation & Comparative

Sutezolid vs. Linezolid: A Comparative Guide on Efficacy Against Multidrug-Resistant Tuberculosis (MDR-TB) Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health. The oxazolidinone class of antibiotics, particularly linezolid, has become a cornerstone in the treatment of MDR-TB. However, significant toxicity associated with long-term linezolid use has spurred the development of newer-generation oxazolidinones, such as sutezolid. This guide provides a comprehensive comparison of the efficacy of this compound and linezolid against MDR-TB clinical isolates, supported by experimental data.

Data Presentation: In Vitro Efficacy

A comparative analysis of the in vitro activity of this compound and linezolid against clinical isolates of Mycobacterium tuberculosis reveals this compound's potent antibacterial properties.

DrugIsolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Proposed ECOFF (µg/mL)
This compound MDR-TB & pre-XDR-TB< LZD MIC₅₀< LZD/TZD MIC₉₀0.5
Linezolid MDR-TB & pre-XDR-TB> SZD/TZD MIC₅₀= TZD MIC₉₀1.0

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates. ECOFF: Epidemiological cut-off value. Data compiled from a study on 177 MTB isolates (67 MDR-TB and 110 pre-XDR-TB)[1].

In a study involving 177 clinical isolates from Hainan, China, this compound demonstrated the strongest antibacterial activity, followed by tedizolid and linezolid[1]. The MIC₅₀ of this compound was equivalent to that of tedizolid and lower than that of linezolid. Furthermore, the MIC₉₀ of this compound was lower than that of both linezolid and tedizolid[1]. Another study on slowly growing mycobacteria, including M. tuberculosis, showed that this compound's MICs were generally 4- to 8-fold lower than those of linezolid[2].

Preclinical and Clinical Efficacy

Preclinical studies in murine models of tuberculosis have consistently demonstrated this compound's potent activity. In a murine model mimicking latent TB infection, this compound was found to be significantly more potent than linezolid[3][4]. While both drugs were bacteriostatic against actively growing bacilli, they exhibited bactericidal activity against non-replicating cells[3][4].

Recent Phase 2b clinical trials, SUDOCU (this compound Dose-finding and Combination Evaluation) and DECODE (Delpazolid Dose-finding and Combination Development), have provided valuable insights into the clinical potential of this compound as a safer alternative to linezolid[5][6][7][8].

Key Findings from Recent Clinical Trials:

  • Enhanced Safety Profile: The SUDOCU trial, which tested this compound in combination with bedaquiline, delamanid, and moxifloxacin in patients with drug-sensitive pulmonary TB, reported no cases of nerve damage or blood toxicity, which are significant concerns with long-term linezolid therapy[5][6][7][8]. While some side effects like liver issues and changes in heart rhythm were observed, they were notably less frequent than those associated with linezolid[8].

  • Strong Antibacterial Activity: this compound demonstrated robust antibacterial activity across all tested doses and was well-tolerated by patients[5][6][7]. These findings position this compound as a promising candidate to replace linezolid in future TB treatment regimens, especially for long-term administration[5][6][7].

It is important to note that these trials did not include a direct head-to-head comparison with a linezolid-containing arm for efficacy but focused on establishing the safety and dose of this compound in a combination regimen.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and linezolid are provided below.

Minimal Inhibitory Concentration (MIC) Determination using BACTEC MGIT 960 System

This automated system is utilized for determining the susceptibility of Mycobacterium tuberculosis to various antimicrobial agents.

  • Inoculum Preparation: A suspension of the M. tuberculosis clinical isolate is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted 1:5 in sterile saline for inoculation[9].

  • Drug Preparation: The drugs (this compound and linezolid) are prepared at various concentrations. For the MGIT 960 system, specific drug concentrations are selected based on previously published MIC data[9].

  • Inoculation: A 0.5 mL volume of the prepared mycobacterial suspension is inoculated into the BACTEC MGIT 960 tubes containing the different drug concentrations and a drug-free control tube[9].

  • Incubation and Monitoring: The inoculated tubes are loaded into the BACTEC MGIT 960 instrument, which incubates them at 37°C and monitors for fluorescence every 60 minutes. An increase in fluorescence indicates bacterial growth[10][11].

  • Interpretation of Results: The MIC is defined as the lowest drug concentration that prevents a significant increase in fluorescence compared to the drug-free control tube within a specified timeframe[12]. The instrument automatically flags a tube as positive when the fluorescence reaches a certain threshold[10][11].

Murine Model of Tuberculosis

This in vivo model is crucial for evaluating the efficacy of anti-tuberculosis agents.

  • Infection: BALB/c mice (typically 10-12 weeks old) are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman strain) using an inhalation exposure system calibrated to deliver a specific number of bacilli (e.g., 50-100) into the lungs[13].

  • Pre-treatment Assessment: A subset of mice is sacrificed one day post-infection to confirm the initial bacterial uptake in the lungs. Another group is sacrificed at the start of therapy (e.g., 24 days post-infection) to determine the bacterial load before treatment initiation[13].

  • Drug Administration: Mice are treated with this compound or linezolid at various doses and frequencies. The drugs are typically administered via oral gavage.

  • Efficacy Evaluation: At different time points during and after treatment, cohorts of mice are sacrificed, and their lungs and spleens are homogenized. The bacterial load is quantified by plating serial dilutions of the homogenates on 7H11 agar plates and counting the colony-forming units (CFUs) after incubation[13].

  • Relapse Assessment: To assess the sterilizing activity of the drugs, a group of treated mice is held for a period without treatment, and then their organs are cultured to check for any resurgence of bacterial growth.

Whole Blood Bactericidal Assay (WBA)

This ex vivo assay measures the bactericidal activity of drugs in the context of the host's immune cells.

  • Mycobacterial Preparation: A standard stock of Mycobacterium tuberculosis (e.g., H37Rv) is grown to mid-log phase and stored frozen. A standard curve is generated to correlate the time to positivity (TTP) in the MGIT 960 system with the volume of the mycobacterial stock[14].

  • Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers or patients.

  • Infection and Drug Exposure: A standardized inoculum of mycobacteria is added to the whole blood. The blood is then incubated with different concentrations of this compound or linezolid at 37°C for a specified period (e.g., 72 hours)[14].

  • Bacterial Viability Measurement: After incubation, the blood cells are lysed, and the mycobacteria are recovered. The bacterial pellet is resuspended and inoculated into MGIT tubes. The TTP is recorded by the MGIT 960 system[14].

  • Data Analysis: The bactericidal activity is determined by comparing the TTP of the drug-treated samples to that of the untreated control. A longer TTP in the treated samples indicates bacterial killing. The results are often expressed as the change in the logarithm of colony-forming units (ΔlogCFU)[14].

Visualizations

Mechanism of Action: Oxazolidinone Antibiotics

Mechanism of Action of this compound and Linezolid cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Oxazolidinones This compound / Linezolid Binding Binds to 23S rRNA on the 50S ribosomal subunit Oxazolidinones->Binding Binding->50S_subunit Inhibition Prevents formation of the functional 70S initiation complex Binding->Inhibition Protein_Synthesis_Block Inhibition of Bacterial Protein Synthesis Inhibition->Protein_Synthesis_Block Bacteriostatic_Effect Bacteriostatic/Bactericidal Effect Protein_Synthesis_Block->Bacteriostatic_Effect

Caption: Mechanism of action for this compound and linezolid.

Experimental Workflow: Murine Model of TB Efficacy Study

Workflow for Murine Model of Tuberculosis Efficacy Study Infection Aerosol Infection of Mice with M. tuberculosis Pre_treatment Establishment of Chronic Infection (e.g., 3-4 weeks) Infection->Pre_treatment Treatment_Initiation Initiation of Drug Treatment (this compound vs. Linezolid vs. Control) Pre_treatment->Treatment_Initiation Monitoring Treatment Period (e.g., 4-8 weeks) Treatment_Initiation->Monitoring Endpoint_Analysis Sacrifice and Organ Harvest (Lungs, Spleen) Monitoring->Endpoint_Analysis CFU_Quantification Homogenization and Plating for CFU Enumeration Endpoint_Analysis->CFU_Quantification Data_Analysis Comparison of Bacterial Load Between Treatment Groups CFU_Quantification->Data_Analysis

Caption: Experimental workflow for a murine model of TB.

Logical Relationship: this compound's Improved Therapeutic Window

This compound's Potential for an Improved Therapeutic Window This compound This compound High_Efficacy High Anti-TB Efficacy (Lower MICs) This compound->High_Efficacy Lower_Toxicity Reduced Mitochondrial Toxicity (Fewer Adverse Events) This compound->Lower_Toxicity Linezolid Linezolid Comparable_Efficacy Comparable Anti-TB Efficacy Linezolid->Comparable_Efficacy Higher_Toxicity Higher Mitochondrial Toxicity (Myelosuppression, Neuropathy) Linezolid->Higher_Toxicity Improved_Window Improved Therapeutic Window High_Efficacy->Improved_Window Lower_Toxicity->Improved_Window Narrower_Window Narrower Therapeutic Window Comparable_Efficacy->Narrower_Window Higher_Toxicity->Narrower_Window

Caption: this compound's improved therapeutic window.

References

Sutezolid Demonstrates Potent Sterilizing Activity in Chronic Tuberculosis Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data from preclinical studies validate the potent sterilizing activity of sutezolid, an oxazolidinone antibiotic, in chronic tuberculosis (TB) infection models. These findings position this compound as a promising candidate for future TB treatment regimens, offering comparable or superior efficacy to existing therapies, including linezolid. This guide provides an objective comparison of this compound's performance against alternative treatments, supported by experimental data, for researchers, scientists, and drug development professionals.

Superior Efficacy in Murine Models

This compound, both as a monotherapy and as part of combination regimens, has shown significant efficacy in reducing bacterial load and preventing relapse in chronically infected mice. Notably, when substituted for linezolid in the BPaL regimen (bedaquiline + pretomanid + linezolid), forming the BPaS regimen (bedaquiline + pretomanid + this compound), it demonstrates at least equivalent and often superior bactericidal and sterilizing effects.

Comparative Efficacy Data

The following tables summarize the key findings from studies in BALB/c and C3HeB/FeJ mouse models of chronic TB infection.

Table 1: Comparative Bactericidal Activity in Lungs of Chronically Infected Mice (4-Week Treatment)

Treatment RegimenMouse ModelMean Log10 CFU Reduction in LungsReference
BPaL (Bedaquiline + Pretomanid + Linezolid)BALB/c3.8 - 4.0[1][2][3]
BPaS (Bedaquiline + Pretomanid + this compound)BALB/c3.8 - 4.0[1][2][3]
BPaL (Bedaquiline + Pretomanid + Linezolid)C3HeB/FeJ2.72[1][2]
BPaS (Bedaquiline + Pretomanid + this compound)C3HeB/FeJ2.50[1][2]
BPa (Bedaquiline + Pretomanid)C3HeB/FeJ1.99[1][2]
Untreated Control C3HeB/FeJ0 (Baseline ~7.48 log10 CFU)[1][2]

Table 2: Relapse Rates in Murine Models After Treatment Cessation

Treatment RegimenTreatment DurationMouse ModelRelapse Rate (%)Reference
This compound + First-Line Drugs 2 monthsMurine35%[4]
This compound + First-Line Drugs 4 monthsMurine5%[4]
BPaL-containing regimens -MurineSignificant decrease[5]
BPaS-containing regimens -BALB/cOutperforms HRZE[4][6]

Mechanism of Action

This compound is a member of the oxazolidinone class of antibiotics and functions by inhibiting bacterial protein synthesis.[7][8][9] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation.[8] This mechanism is distinct from many other TB drugs, making it effective against drug-resistant strains.[8]

Sutezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis mRNA mRNA tRNA tRNA This compound This compound This compound->50S_subunit Binds to Inhibition->Protein_Synthesis Blocks

Figure 1. This compound's mechanism of action.

Experimental Protocols

The validation of this compound's sterilizing activity relies on well-established chronic TB infection models in mice.

Chronic TB Infection Model Workflow

The general workflow for these experiments is as follows:

TB_Drug_Efficacy_Workflow Infection Aerosol Infection (M. tuberculosis) Incubation Chronic Infection Establishment (4-6 weeks) Infection->Incubation Treatment Drug Administration (Daily Oral Gavage) Incubation->Treatment Assessment Bactericidal Activity Assessment (CFU counts in lungs/spleen) Treatment->Assessment Relapse Relapse Study (Treatment cessation followed by CFU assessment) Treatment->Relapse

Figure 2. Experimental workflow for drug efficacy testing.

Detailed Methodologies

1. Animal Models:

  • BALB/c mice: A commonly used inbred strain for TB research that develops a robust immune response but generally does not form human-like necrotic granulomas.

  • C3HeB/FeJ mice: This strain is known to develop caseous necrotic lung lesions that more closely mimic human TB pathology, making it valuable for testing drug efficacy against persistent bacteria within these lesions.[1][2]

2. Infection Protocol:

  • Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain) to establish a pulmonary infection.

  • The infection is allowed to progress for 4-6 weeks to establish a chronic state, characterized by a stable bacterial load in the lungs and spleen.

3. Drug Administration:

  • This compound and comparator drugs are typically administered orally via gavage, once daily, for a specified treatment period (e.g., 4 to 8 weeks).

  • Dosages are often selected to be equivalent to human therapeutic doses.

4. Assessment of Sterilizing Activity:

  • Bactericidal Activity: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The number of viable bacteria is quantified by plating serial dilutions on nutrient agar and counting the colony-forming units (CFUs). Efficacy is measured by the reduction in log10 CFU compared to untreated controls.

  • Relapse Studies: To assess sterilizing activity (the ability to kill all persisting bacteria), treatment is discontinued after a defined period. Mice are then held for a further period (e.g., 3 months) without treatment, after which the bacterial load in their organs is determined. The proportion of mice with bacterial regrowth (relapse) is a key indicator of the regimen's sterilizing potential.[4]

Conclusion

The available preclinical data strongly support the sterilizing activity of this compound in chronic TB infection models. Its performance, particularly as a substitute for linezolid in combination therapies, suggests it could be a valuable component of future, potentially safer and more effective, TB treatment regimens. Further clinical evaluation is warranted to translate these promising preclinical findings into improved outcomes for patients with tuberculosis.

References

Sutezolid Demonstrates a Superior Mitochondrial Safety Profile Compared to Linezolid in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals that sutezolid, a next-generation oxazolidinone antibiotic, exhibits a significantly lower mitochondrial toxicity profile compared to its predecessor, linezolid. This finding is critical for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of safer antibacterial agents, particularly for long-term therapeutic use.

The primary mechanism of toxicity for oxazolidinones is the inhibition of mitochondrial protein synthesis (MPS), a consequence of the structural similarity between mitochondrial and bacterial ribosomes. Prolonged inhibition of MPS can lead to adverse clinical effects, including myelosuppression and neuropathy. Comparative in vitro studies provide crucial early indicators of the potential for such toxicities.

Quantitative Comparison of Mitochondrial Toxicity

A key head-to-head in vitro study utilizing human liver-derived HepG2 cells provides quantitative data on the differential mitochondrial toxicity of this compound and linezolid. The half-maximal inhibitory concentration (IC50) for mitochondrial protein synthesis is a critical parameter in assessing this toxicity.

ParameterThis compoundLinezolidFold Difference (this compound vs. Linezolid)Reference
Mitochondrial Protein Synthesis Inhibition (IC50) 106 µM17.9 µM~5.9-fold less potent[1]

This near six-fold higher IC50 value for this compound indicates that a significantly greater concentration of the drug is required to inhibit mitochondrial protein synthesis to the same extent as linezolid, suggesting a wider therapeutic window and a potentially better safety profile.[1]

While direct comparative in vitro data on reactive oxygen species (ROS) production and overall cytotoxicity (e.g., IC50 for cell viability) for this compound versus linezolid are not extensively available in the reviewed literature, the significant difference in MPS inhibition is a strong indicator of reduced mitochondrial impairment.

The Mechanism of Oxazolidinone-Induced Mitochondrial Toxicity

Oxazolidinone antibiotics, including this compound and linezolid, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis. Due to the endosymbiotic origin of mitochondria, their ribosomes share a high degree of homology with bacterial ribosomes. This similarity allows oxazolidinones to also bind to the mitochondrial ribosome, leading to the inhibition of the synthesis of essential mitochondrial proteins, many of which are critical components of the electron transport chain responsible for cellular energy production.

G cluster_bacterium Bacterial Cell cluster_mitochondrion Mitochondrion b_ribosome Bacterial Ribosome (50S) b_protein Bacterial Protein Synthesis b_ribosome->b_protein Inhibition b_growth Bacterial Growth Inhibition b_protein->b_growth m_ribosome Mitochondrial Ribosome m_protein Mitochondrial Protein Synthesis m_ribosome->m_protein Inhibition m_etc Electron Transport Chain Proteins m_protein->m_etc m_atp ATP Production m_etc->m_atp Reduced m_toxicity Mitochondrial Toxicity m_atp->m_toxicity oxazolidinone Oxazolidinone (this compound, Linezolid) oxazolidinone->b_ribosome oxazolidinone->m_ribosome

Mechanism of Oxazolidinone Action and Mitochondrial Toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and linezolid mitochondrial toxicity.

Mitochondrial Protein Synthesis Inhibition Assay (In-Cell ELISA)

This assay quantifies the inhibition of mitochondrial protein synthesis by measuring the relative levels of a mitochondrially-encoded protein (Cytochrome c Oxidase subunit I, COX-I) and a nuclear-encoded mitochondrial protein (Succinate Dehydrogenase subunit A, SDHA).

Experimental Workflow:

  • Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates.

  • Drug Treatment: Cells are exposed to a range of concentrations of this compound and linezolid for a specified period (e.g., 72 hours).

  • Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

  • ELISA: The relative quantities of COX-I and SDHA are determined using a commercially available in-cell ELISA kit (e.g., MitoBiogenesis™ In-Cell ELISA Kit). This involves the immunodetection of the two proteins in the same well.

  • Data Analysis: The ratio of COX-I to SDHA is calculated for each drug concentration. The results are then normalized to untreated control cells. The IC50 value, the concentration at which a 50% reduction in the COX-I/SDHA ratio is observed, is determined by fitting the data to a dose-response curve.

G A Seed HepG2 cells in 96-well plate B Treat with this compound or Linezolid A->B C Lyse cells B->C D Perform In-Cell ELISA (COX-I and SDHA detection) C->D E Calculate COX-I/SDHA ratio D->E F Determine IC50 values E->F

Workflow for Mitochondrial Protein Synthesis Inhibition Assay.
Cell Viability Assessment (Janus Green Staining)

Janus Green B is a vital stain that is actively taken up by mitochondria in living cells. The amount of stain retained is proportional to the number of viable cells.

Experimental Workflow:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds in a 96-well plate as described above.

  • Staining: After the treatment period, the culture medium is removed, and the cells are incubated with a Janus Green B staining solution.

  • Washing: The staining solution is removed, and the wells are washed to remove excess dye.

  • Dye Elution: A solution (e.g., 0.5 M HCl) is added to each well to elute the stain from the cells.

  • Absorbance Measurement: The absorbance of the eluted dye is measured using a microplate reader at a specific wavelength (e.g., ~600 nm).

  • Data Analysis: The absorbance values are used to determine the percentage of viable cells relative to an untreated control.

G A Culture and treat cells in 96-well plate B Incubate with Janus Green B A->B C Wash to remove excess dye B->C D Elute stain from cells C->D E Measure absorbance D->E F Calculate percent viability E->F

Workflow for Janus Green Cell Viability Assay.

Conclusion

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Sutezolid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Sutezolid is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Guidelines
Hands Chemical-resistant glovesWhile specific breakthrough times for this compound are not available, it is recommended to use powder-free nitrile or latex gloves.[2][3] Double gloving is advised, with one glove cuff under the gown and the other over.[3] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[2]
Eyes Safety glasses with side shields or gogglesEye protection meeting appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) should be used to protect against splashes.[4]
Body Protective disposable gownA lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3] Gowns should be changed regularly, and immediately if contaminated.[2]
Respiratory Not generally required for routine handlingFor activities that may generate dust or aerosols, such as weighing or preparing solutions outside of a containment system, or during a large spill, a respirator (e.g., N95 or N100) should be worn.[2][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage. If the package is compromised, handle it within a chemical fume hood.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources[1]. Recommended storage temperatures are -20°C for the powder and -80°C for solutions[1][6].

  • The storage area should be clearly labeled with appropriate hazard warnings.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to avoid inhalation and dust formation[1][7].

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.

  • Avoid eating, drinking, or smoking in the handling area[1].

3. In Case of a Spill:

  • Evacuate the area and ensure proper ventilation.

  • Wear appropriate PPE, including a respirator if the spill involves powder.

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, follow institutional procedures for hazardous material cleanup.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with federal, state, and local regulations.[1][8] Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.[8]
Contaminated PPE (e.g., gloves, gowns) Place in a sealed bag and dispose of as hazardous waste.[3][8]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Sutezolid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Handling Area (Fume Hood/BSC) A->B C Weigh/Handle this compound B->C Enter Handling Area D Perform Experiment C->D E Decontaminate Work Area D->E Complete Experiment F Segregate & Dispose of Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

References

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